N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
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Overview
Description
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound combines the structural features of coumarin with norvaline, an amino acid, potentially enhancing its biological activity and making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the reaction of 7-hydroxy-4-methylcoumarin with norvaline under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the coumarin derivative and norvaline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin structure can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Halogenated, nitrated, and other substituted coumarin derivatives.
Scientific Research Applications
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . Additionally, the compound may interact with cellular signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline, known for its antimicrobial and antioxidant properties.
Coumarin: The parent compound, widely studied for its diverse biological activities.
Norvaline: An amino acid that contributes to the compound’s potential biological activity.
Uniqueness
This compound is unique due to its combined structural features of coumarin and norvaline, which may enhance its biological activity and broaden its range of applications compared to its individual components .
Properties
Molecular Formula |
C17H19NO6 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-4-13(16(21)22)18-15(20)8-12-9(2)11-6-5-10(19)7-14(11)24-17(12)23/h5-7,13,19H,3-4,8H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
BURPPJJGQCWDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Origin of Product |
United States |
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